REACTION_CXSMILES
|
P(Cl)(Cl)Cl.[NH2:5][CH2:6][CH2:7][C:8]([OH:10])=O.[P:11]([OH:14])([OH:13])[OH:12].C>O.ClC1C=CC=CC=1>[NH2:5][CH2:6][CH2:7][C:8]([OH:10])([P:11]([OH:14])(=[O:12])[OH:13])[P:11]([OH:14])(=[O:13])[OH:12]
|
Name
|
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
89.1 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring into a mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the product is heated for a short time
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
CUSTOM
|
Details
|
The 3-amino-1-hydroxypropane-1,1-diphosphonic acid gradually crystallizes out from the aqueous phase in a cooling cabinet
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor is concentrated
|
Type
|
ADDITION
|
Details
|
treated with methanol, whereupon still further diphosphonic acid
|
Type
|
CUSTOM
|
Details
|
is precipitated
|
Type
|
CUSTOM
|
Details
|
The 3-amino-1-hydroxypropane-1,1-diphosphonic acid is then recrystallized from water
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NCCC(P(O)(=O)O)(P(O)(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |